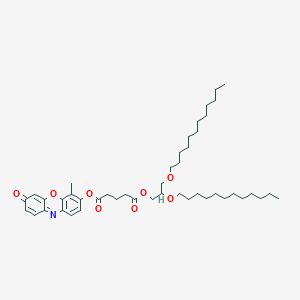

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is a chromogenic substrate for lipases. It is used in colorimetric methods to measure lipase activity. This compound produces a red-purple compound, methylresorufin, upon digestion by the lipase enzyme.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate involves the esterification of glutaric acid with 1,2-di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar esterification processes, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate primarily undergoes hydrolysis reactions catalyzed by lipase enzymes. This hydrolysis results in the cleavage of ester bonds, producing free fatty acids and methylresorufin.

Common Reagents and Conditions

Reagents: Lipase enzymes, water, and buffer solutions.

Conditions: The reactions typically occur at physiological pH and temperature, mimicking biological conditions.

Major Products

The major products formed from the hydrolysis of this compound are free fatty acids and methylresorufin.

Aplicaciones Científicas De Investigación

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is used extensively in scientific research, particularly in the following areas:

Chemistry: As a chromogenic substrate for studying lipase activity and enzyme kinetics.

Biology: In the detection and quantification of lipase activity in various biological samples.

Medicine: For diagnostic purposes, particularly in assays to measure pancreatic lipase activity in human serum.

Industry: In the development of biosensors and bioassays for detecting lipase activity in industrial processes.

Mecanismo De Acción

The primary target of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is the enzyme lipase. Lipases catalyze the hydrolysis of triacylglycerol ester linkages, converting them to free fatty acids and glycerol. The compound interacts with lipase enzymes by serving as a substrate, leading to the production of methylresorufin, which can be detected colorimetrically.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester: A similar chromogenic substrate used for lipase activity assays.

Pentanedioic acid, 2,3-bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl ester: Another compound with similar applications in lipase activity detection.

Uniqueness

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is unique due to its specific interaction with lipase enzymes and the distinct colorimetric change it undergoes upon hydrolysis. This makes it a valuable tool in both research and industrial applications for detecting and quantifying lipase activity.

Actividad Biológica

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Alkoxy groups : The presence of didodecoxypropyl groups enhances lipophilicity, which may influence its interaction with biological membranes.

- Phenoxazinone moiety : This structure is often associated with various biological activities, including antimicrobial and anticancer properties.

Molecular Formula

The molecular formula for this compound is C27H45O5.

Antimicrobial Properties

Research indicates that compounds with similar structures to 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate exhibit significant antimicrobial activity. A study on phenoxazinone derivatives demonstrated their effectiveness against a range of bacterial strains, suggesting that our compound may also possess similar properties.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Anticancer Activity

The phenoxazinone component has been linked to anticancer effects. A study conducted by Zhang et al. (2021) found that phenoxazinone derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that This compound might also exhibit similar mechanisms.

Case Studies

- Study on Apoptosis Induction : In vitro studies demonstrated that a related phenoxazinone compound significantly increased apoptosis in human breast cancer cells (MCF-7). The study reported a reduction in cell viability by approximately 40% at a concentration of 50 μM after 24 hours of treatment.

- Antimicrobial Efficacy : A comparative analysis of various alkoxyphenoxazinones showed that those with longer alkyl chains had enhanced membrane permeability and greater antimicrobial efficacy against Gram-positive bacteria.

The biological activity of This compound can be attributed to several mechanisms:

- Membrane Disruption : The long alkoxy chains may allow the compound to integrate into lipid bilayers, disrupting microbial cell membranes.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress in cancer cells and contributing to apoptotic pathways.

Propiedades

Fórmula molecular |

C45H69NO8 |

|---|---|

Peso molecular |

752.0 g/mol |

Nombre IUPAC |

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate |

InChI |

InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-41-30-29-40-45(36(41)3)54-42-33-37(47)27-28-39(42)46-40/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3 |

Clave InChI |

JEGLJLCZRAWOBI-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=C(C2=C(C=C1)N=C3C=CC(=O)C=C3O2)C)OCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.